甲基-L-道诺霉素盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

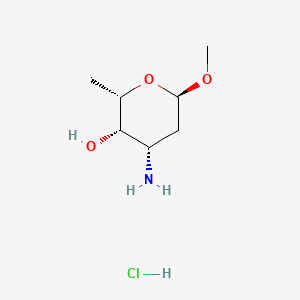

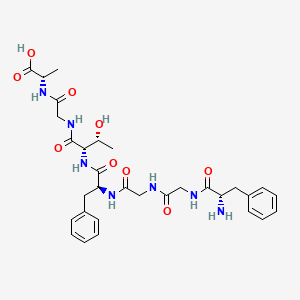

Methyl L-daunosamine hydrochloride, also known as Methyl L-daunosamine hydrochloride, is a useful research compound. Its molecular formula is C7H16ClNO3 and its molecular weight is 197.659. The purity is usually 95%.

BenchChem offers high-quality Methyl L-daunosamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl L-daunosamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗生素合成

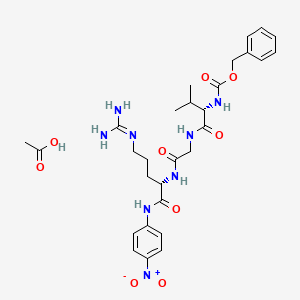

甲基-L-道诺霉素盐酸盐: 是抗生素合成中的关键起始原料,尤其是蒽环类抗生素 . 这些抗生素,如道诺霉素和阿霉素,因其能够嵌入DNA并抑制拓扑异构酶II,广泛应用于癌症的化疗治疗。该化合物在形成抗生素活性必需的糖苷键方面发挥着至关重要的作用,这是其在药物化学中的应用的关键方面。

糖基化研究

在糖化学中,甲基-L-道诺霉素盐酸盐被用于研究糖基化反应 . 糖基化是一个基本的生化过程,其中碳水化合物附着在另一个分子的羟基或其他官能团上。该化合物为研究人员提供了一个模型系统,用于探索糖苷键形成的机制和优化条件。

抗癌研究

该化合物的衍生物正在探索其潜在的抗癌特性。通过修饰甲基-L-道诺霉素盐酸盐的结构,研究人员旨在开发能够更有效地靶向癌细胞,同时减少副作用的新药 .

免疫学

在免疫学研究中,甲基-L-道诺霉素盐酸盐是制造抗原的重要工具 . 这些抗原可用于在体外刺激免疫反应,帮助开发疫苗并了解免疫系统机制。

蛋白质组学

甲基-L-道诺霉素盐酸盐: 用于蛋白质组学研究,以研究蛋白质修饰 . 该化合物可用于标记或修饰蛋白质,从而帮助科学家了解蛋白质功能、相互作用以及糖基化在蛋白质稳定性和活性中的作用。

酶抑制研究

研究人员使用甲基-L-道诺霉素盐酸盐来研究酶抑制剂 . 通过将该化合物连接到不同的底物上,科学家可以研究参与碳水化合物代谢的酶的抑制模式,这对治疗代谢疾病具有意义。

诊断剂的开发

该化合物也正在研究用于开发诊断剂 . 通过将甲基-L-道诺霉素盐酸盐与其他分子缀合,研究人员可以创造出能够特异性结合于特定类型细胞或组织的化合物,然后可以使用各种成像技术检测这些化合物。

合成化学方法

最后,甲基-L-道诺霉素盐酸盐被用于开发新的合成方法 . 其独特的结构挑战化学家设计新颖的合成路线和策略,这些策略可以应用于复杂分子的合成。

作用机制

Target of Action

Methyl L-Daunosamine Hydrochloride, also known as Daunosamine Hydrochloride, is a derivative of the antibiotic daunorubicin . The daunosamine moiety of daunorubicin is considered to be the most sensitive part of the molecule in terms of biological response to chemical transformations .

Mode of Action

Daunorubicin, from which Methyl L-Daunosamine Hydrochloride is derived, is known to generate reactive oxygen species (ROS), which causes DNA damage, particularly inducing double-strand breaks (DSBs) . The modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound .

Biochemical Pathways

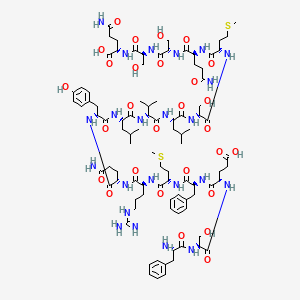

The biosynthesis of dTDP-L-daunosamine, the deoxyaminosugar moiety of the antibiotics daunorubicin and doxorubicin, involves several enzymes encoded by a single gene cluster . The first two steps of the pathway, the activation of α-D-glucopyranose 1-phosphate by dTDP and 4,6 dehydration, are common to the biosynthesis of many dTDP-sugars . The next steps are catalyzed by a 3,5-epimerase, a 2,3-dehydratase, and a 3-aminotransferase . Finally, the 4-ketoreductase reduces the C-4 ketone to a hydroxyl group to produce dTDP-L-daunosamine .

Pharmacokinetics

The modification of daunorubicin, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound . These modifications can potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

Daunorubicin, from which it is derived, is known to cause dna damage, particularly inducing double-strand breaks (dsbs) . This leads to cytotoxicity, which is the basis for its use in cancer treatment .

Action Environment

The synthesis and modification of daunorubicin, which includes the daunosamine part, could potentially be influenced by various factors such as temperature, ph, and the presence of other substances .

生化分析

Biochemical Properties

It is known that the daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .

Cellular Effects

It is known that daunosamine, a component of the anthracycline class of antineoplastics, is soluble in water and responds with polymers like cellulose and lignin if it is in excess . This suggests that Methyl L-Daunosamine Hydrochloride may have similar interactions within cells.

Molecular Mechanism

Modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound .

属性

IUPAC Name |

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGBUAXDCLPMP-AOAPYHFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of synthesizing daunosamine hydrochloride from readily available sugars like D-glucose and D-mannose?

A1: Daunosamine is a crucial component of important anti-cancer drugs. Synthesizing it from readily available and inexpensive starting materials like D-glucose [] and D-mannose [] can potentially make the production of these drugs more cost-effective and efficient.

Q2: Do the provided papers describe different synthetic approaches to daunosamine hydrochloride?

A2: Yes, while both papers utilize carbohydrate chemistry principles, they employ different strategies and reaction sequences. The paper by Baer et al. [] starts with D-mannose, while the other paper by Marsh et al. [] uses D-glucose as the starting material. This highlights the possibility of multiple synthetic routes to obtain the target molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

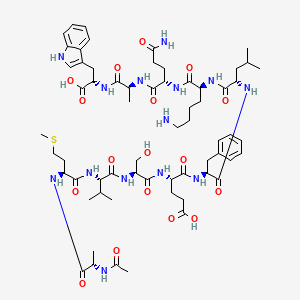

![[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide](/img/structure/B561549.png)

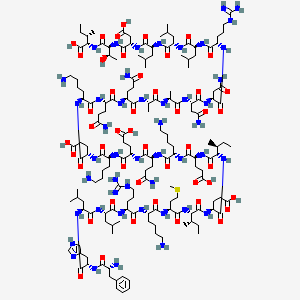

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)

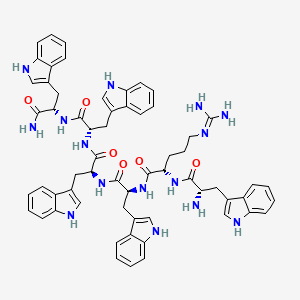

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)